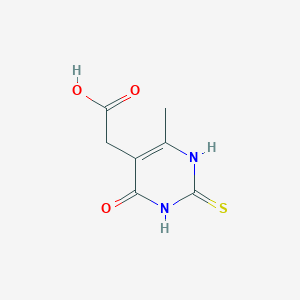

(2-Mercapto-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid

Description

(2-Mercapto-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid is a pyrimidine derivative with the molecular formula C₇H₈N₂O₃S and a molecular weight of 200.22 g/mol . Its structure features a pyrimidine ring substituted with a mercapto (-SH) group at position 2, a methyl group at position 4, and a ketone at position 5.

Properties

IUPAC Name |

2-(6-methyl-4-oxo-2-sulfanylidene-1H-pyrimidin-5-yl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O3S/c1-3-4(2-5(10)11)6(12)9-7(13)8-3/h2H2,1H3,(H,10,11)(H2,8,9,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSXWQMNKBWSOSA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)NC(=S)N1)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Mercapto-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-thiouracil with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous medium at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as crystallization and chromatography may also be employed to achieve high-quality products .

Chemical Reactions Analysis

Alkylation of the Thiol Group

The mercapto group at position 2 undergoes nucleophilic substitution with alkylating agents. For example:

-

Reaction with ethyl bromoacetate :

Alkylation in dimethylformamide (DMF) with triethylamine as a base yields ethyl 2-((5-acetamido-4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetate (4 ) .

Hydrazide Formation via Acyl Substitution

The acetic acid moiety participates in hydrazide synthesis:

-

Reaction with hydrazine hydrate :

Substitution of the ester group in intermediate 4 produces the S-acyl hydrazide 5 .

Cyclization Reactions

The pyrimidinone scaffold facilitates cyclization to form fused heterocycles:

-

Dehydrative cyclization :

Treatment of hydrazinyl derivatives with glacial acetic acid yields triazolopyrimidinones (e.g., 14 ) .

Coupling Reactions for Antimicrobial Derivatives

The mercapto group enables coupling with halogenated intermediates:

-

Reaction with chloroacetamide :

In DMF under basic conditions, coupling produces 5-cyano-6-oxo-4-phenyl-1,6-dihydropyrimidine derivatives (e.g., M1–25 ) .

Biginelli Multicomponent Reactions

While not directly reported for this compound, structurally similar pyrimidines undergo Biginelli reactions:

-

Example : Synthesis of 4-oxo-6-aryl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitriles using DIPEAc as a catalyst .

Glycosylation Reactions

The thiol group reacts with protected sugars:

-

Reaction with bromo sugars :

In DMF with anhydrous KCO, S-glycosides form (e.g., 63 ) .-

Key conditions : 24-hour stirring, room temperature.

-

Key Reaction Pathways

-

Alkylation : SH → S-alkyl derivatives (e.g., esters, glycosides).

-

Acyl Substitution : COOH → hydrazides/amides.

-

Cyclization : Formation of triazolo- or pyrimidopyrimidine scaffolds.

-

Coupling : Antimicrobial derivatives via thioether linkages.

This compound’s versatility in forming bioactive derivatives underscores its potential in medicinal chemistry, particularly in anticancer and antimicrobial applications .

Scientific Research Applications

Chemical Properties and Structure

The chemical formula of (2-Mercapto-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid is , with a molecular weight of approximately 188.22 g/mol. The structure features a mercapto group, which contributes to its reactivity and potential biological activity.

Antimicrobial Activity

Research has demonstrated that derivatives of (2-Mercapto-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid exhibit significant antimicrobial properties. In a study evaluating various mercapto compounds, it was found that certain derivatives showed potent activity against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of vital enzymatic processes.

Antitumor Potential

The compound has also been investigated for its antitumor activity. A series of studies reported that derivatives synthesized from (2-Mercapto-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid exhibited cytotoxic effects on various cancer cell lines. For instance, compounds derived from this pyrimidine showed increased apoptosis in A549 lung cancer cells, indicating potential as an anticancer agent .

Synthesis of Bioactive Compounds

(2-Mercapto-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid serves as a versatile precursor in the synthesis of other bioactive molecules. It has been utilized in multi-step synthetic pathways to create novel compounds with enhanced biological activities. For example, researchers have successfully synthesized various thiazolidinedione derivatives using this compound as a starting material, which are known for their insulin-sensitizing properties .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of (2-Mercapto-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid involves its interaction with specific molecular targets. The thiol group (-SH) can form covalent bonds with cysteine residues in proteins, potentially inhibiting enzyme activity. The pyrimidine ring can also interact with nucleic acids, affecting DNA and RNA synthesis. These interactions can modulate various biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrimidine Derivatives

Substituent Variations on the Pyrimidine Ring

The biological and physicochemical properties of pyrimidine derivatives are highly sensitive to substituent modifications. Below is a comparative analysis of key analogs:

Table 1: Structural and Molecular Comparisons

Key Observations:

- Mercapto vs. Amino Groups: Replacement of the mercapto (-SH) group with an amino (-NH₂) group (as in CAS 166267-96-5) reduces molecular weight (183.17 vs. 200.22) and alters solubility.

- Methyl vs. Pyridinyl Substituents : The pyridinyl-substituted analog (CAS 1118787-12-4) has a significantly higher molecular weight (245.24) due to the aromatic pyridine ring, which may improve π-π stacking in drug-receptor interactions but reduce aqueous solubility .

Biological Activity

Overview

(2-Mercapto-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid, with the molecular formula C7H8N2O3S, is a compound that has garnered attention for its potential biological activities. Its unique structure includes a thiol group and a carboxylic acid group, which contribute to its reactivity and interaction with biological systems. This article explores its biological activity, including antimicrobial and anticancer properties, as well as its mechanisms of action.

| Property | Value |

|---|---|

| Molecular Formula | C7H8N2O3S |

| Molecular Weight | 200.22 g/mol |

| IUPAC Name | 2-(6-methyl-4-oxo-2-sulfanylidene-1H-pyrimidin-5-yl)acetic acid |

| InChI Key | InChI=1S/C7H8N2O3S |

The biological activity of (2-Mercapto-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid is primarily attributed to its ability to interact with various molecular targets:

- Covalent Bond Formation : The thiol group can form covalent bonds with cysteine residues in proteins, potentially inhibiting enzyme activities.

- Nucleic Acid Interaction : The pyrimidine ring may interact with DNA and RNA, influencing their synthesis and function.

- Enzyme Modulation : It has been studied for its potential role as an enzyme inhibitor or modulator in various biological pathways.

Antimicrobial Activity

Research indicates that (2-Mercapto-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid exhibits significant antimicrobial properties. A study evaluating various derivatives found that compounds similar to this structure demonstrated broad-spectrum activity against both Gram-positive and Gram-negative bacteria, particularly against multidrug-resistant strains like Klebsiella pneumoniae and Pseudomonas aeruginosa .

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values were determined for related compounds in the series:

| Compound | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|

| 6M | 1500 | 1500 |

| 19M | 1500 | 1500 |

| 20M | 7500 | 7500 |

| 25M | 7500 | 7500 |

These results indicate that certain derivatives maintain bactericidal activity, making them promising candidates for further development in antimicrobial therapies.

Anticancer Activity

The compound has also been investigated for its anticancer potential. Studies have shown that similar pyrimidine derivatives can inhibit cell proliferation in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest . The specific pathways affected by (2-Mercapto-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid require further elucidation but suggest potential utility in cancer treatment.

Case Studies and Research Findings

- Antimicrobial Evaluation : A series of analogues were synthesized and tested for their antimicrobial efficacy. The study highlighted that compounds with similar structures showed promising results against resistant bacterial strains .

- Mechanistic Insights : Research has indicated that the interaction of (2-Mercapto-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid with specific enzymes could lead to the modulation of inflammatory pathways, suggesting its potential role in treating inflammatory diseases .

- In Vivo Studies : Preliminary in vivo studies have shown that certain derivatives can reduce tumor growth in animal models, supporting the need for further investigation into their therapeutic applications .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (2-Mercapto-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid?

- Methodological Answer : The compound is synthesized via cyclocondensation of thiourea derivatives with β-keto esters. For example, describes analogous pyrimidinone derivatives synthesized by reacting substituted pyrimidines with thiol-containing reagents under acidic conditions. Key steps include:

-

Step 1 : Formation of the dihydropyrimidinone core using malonic acid derivatives.

-

Step 2 : Introduction of the mercapto group via nucleophilic substitution or thiolation reactions.

-

Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures.

-

Yield Optimization : Adjusting reaction time (12-24 hrs) and temperature (80-100°C) improves yields to ~60-75% .

Reaction Parameters Typical Conditions Solvent Ethanol/Water Catalyst HCl or H₂SO₄ Temperature 80-100°C Reaction Time 12-24 hours

Q. How is the purity of this compound assessed in research settings?

- Methodological Answer : Purity is validated using:

- HPLC : Reverse-phase C18 column, mobile phase (acetonitrile/0.1% TFA), UV detection at 254 nm.

- Titration : Adapted from acetic acid titration methods ( ), using NaOH for carboxylic acid quantification.

- Melting Point Analysis : Compare observed vs. literature values (e.g., 210-215°C).

- Spectroscopy : FT-IR confirms functional groups (e.g., S-H stretch at ~2550 cm⁻¹, C=O at ~1700 cm⁻¹) .

Q. What spectroscopic techniques are used for structural elucidation?

- Methodological Answer :

- NMR : ¹H NMR (DMSO-d₆) identifies protons: δ 2.1 ppm (CH₃), δ 12.3 ppm (SH), δ 10.5 ppm (COOH). ¹³C NMR confirms carbonyl (C=O, ~170 ppm) and pyrimidine carbons.

- Mass Spectrometry : ESI-MS ([M+H]⁺) calculates molecular weight (C₈H₁₀N₂O₃S: 214.05 g/mol).

- Elemental Analysis : Validate C, H, N, S content (±0.3% theoretical) .

Advanced Research Questions

Q. How can density-functional theory (DFT) predict the electronic properties of this compound?

- Methodological Answer : DFT (B3LYP/6-31G* basis set) calculates:

-

HOMO-LUMO Gaps : To assess reactivity (e.g., 4.2 eV, indicating moderate electrophilicity).

-

Electrostatic Potential Maps : Identify nucleophilic (pyrimidine N) and electrophilic (C=O) sites.

-

Validation : Compare computed IR spectra with experimental data to resolve discrepancies (e.g., vibrational modes of SH groups). highlights the role of exact exchange terms in improving thermochemical accuracy .

DFT Parameters Values Basis Set 6-31G* Solvent Model PCM (Water) Convergence Threshold 1e⁻⁶ a.u.

Q. What challenges arise in crystallographic refinement of this compound?

- Methodological Answer : Challenges include:

- Disorder in Mercapto Group : The SH group may exhibit positional disorder. SHELXL ( ) refines anisotropic displacement parameters and applies restraints (e.g., SIMU for thermal motion).

- Hydrogen Bonding Networks : Use Olex2 to model H-bonds between COOH and pyrimidine N.

- Validation : R-factor < 5%, and Fo/Fc maps confirm absence of residual electron density .

Q. How can discrepancies between computational and experimental spectroscopic data be resolved?

- Methodological Answer :

- Step 1 : Re-examine solvent effects in DFT (e.g., implicit vs. explicit solvation models).

- Step 2 : Validate NMR chemical shifts using gauge-including atomic orbitals (GIAO).

- Step 3 : Adjust computational parameters (e.g., hybrid functionals like CAM-B3LYP for better agreement with UV-Vis data). emphasizes iterative validation to minimize errors .

Q. What methods are used to study its biological activity in vitro?

- Methodological Answer :

- Enzyme Inhibition Assays : Test against xanthine oxidase (IC₅₀ determination via UV-Vis at 295 nm).

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HepG2, 48 hrs incubation).

- Data Interpretation : Use GraphPad Prism for dose-response curves and statistical analysis (p < 0.05) .

Data Contradiction Analysis

Q. How to address inconsistent NMR data for the mercapto proton?

- Methodological Answer :

- Possible Causes : Proton exchange in DMSO or pH-dependent tautomerism.

- Resolution :

Record NMR in CDCl₃ with D₂O shake to confirm exchangeable protons.

Variable-temperature NMR (25-60°C) to observe tautomeric shifts.

Compare with DFT-predicted chemical shifts at different tautomeric states .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.